2-Benzofuranmethylamine, 2,3-dihydro-5-methyl-, hydrochloride
Description
(2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride (CAS: 19863-69-5) is a heterocyclic amine hydrochloride salt with the molecular formula C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol . The compound features a 2,3-dihydrobenzofuran core substituted with a methylamine group at the 2-position, which is protonated as a hydrochloride salt. Limited data are available on its physicochemical properties, but it is listed as discontinued by CymitQuimica, suggesting specialized or historical research applications .
Properties
CAS No. |
19863-69-5 |
|---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(5-methyl-2,3-dihydro-1-benzofuran-2-yl)methylazanium chloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-2-3-10-8(4-7)5-9(6-11)12-10;/h2-4,9H,5-6,11H2,1H3;1H |
InChI Key |
HWXTXJHVPJXFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC2=CC=CC=C2O1.Cl |
Origin of Product |
United States |
Biological Activity
(2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride, a derivative of benzofuran, has garnered attention for its diverse biological activities. This compound interacts with various neurotransmitter systems, particularly the dopaminergic and histaminergic pathways, suggesting potential therapeutic applications in neuroprotection and other areas.
The primary biological activity of this compound is attributed to its interaction with specific receptors in the central nervous system (CNS):
- Histaminergic Receptor (H3R) : This receptor modulates the release of several neurotransmitters, including dopamine and norepinephrine. Ligands targeting H3R have been explored for treating cognitive disorders and obesity .
- Dopaminergic Receptors (D2R and D3R) : The compound acts as a ligand for these receptors, influencing dopamine levels in the synaptic cleft. This modulation is crucial for maintaining dopaminergic signaling and has implications for neuroprotective strategies against neurotoxicity induced by substances like cocaine .
Neuroprotective Effects
Research indicates that (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride exhibits neuroprotective properties, particularly in models of cocaine-induced neurotoxicity. In vitro studies using SH-SY5Y cell lines demonstrated that the compound could mitigate dopamine-induced cellular damage .
Antimicrobial Properties
While primarily studied for its neuroprotective effects, preliminary data suggest potential antimicrobial activity. Similar benzofuran derivatives have shown efficacy against various bacterial strains, indicating that this compound may possess similar properties .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Mechanism
In a study investigating the neuroprotective effects of (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride, researchers utilized a rat model of spinal nerve ligation. The compound was administered to assess its ability to reverse neuropathic pain without affecting locomotor behavior. Results indicated significant pain relief correlated with decreased neuronal apoptosis in treated rats, highlighting its potential as a therapeutic agent for neuropathic conditions .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride is CHClNO, with a molecular weight of approximately 199.68 g/mol . The compound features a benzofuran structure, which is known for its diverse biological activities.
Antidepressant Properties
Research indicates that derivatives of benzofuran compounds exhibit antidepressant effects. Specifically, (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. These mechanisms are crucial for the treatment of depression and anxiety disorders .
Anticonvulsant Activity
The compound has shown promise as an anticonvulsant agent. Studies have demonstrated that it can stabilize neuronal membranes and inhibit excessive neuronal firing, making it a candidate for further development in epilepsy treatments .
Hypoglycemic Effects
Another significant application is its potential as a hypoglycemic agent. Compounds similar to (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride have been found to lower blood glucose levels in animal models, suggesting a possible role in managing diabetes .
Anti-hypertensive Properties
The compound may also possess anti-hypertensive properties. Preliminary studies suggest that it can influence vascular smooth muscle contraction and promote vasodilation, thus helping to lower blood pressure .
Case Studies and Research Findings
A review of literature reveals various studies that have evaluated the pharmacological properties of related compounds:
These studies underscore the therapeutic potential of (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride across multiple domains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Structural Features | Applications/Notes |
|---|---|---|---|---|---|
| (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride | C₁₀H₁₄ClNO | 199.68 | N/A | 2,3-Dihydrobenzofuran core, methylamine hydrochloride | Discontinued; research use |
| (2,3-Dihydro-1-benzofuran-3-yl)methylamine hydrochloride (CID 79226359) | C₁₀H₁₃ClNO₂ | 214.67 | N/A | Methoxy substitution at amine; dihydrobenzofuran core | No application data; structural analog |
| [1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride | C₁₁H₁₆ClNO | 214 | 1.98 | Methyl-substituted benzofuran; ethylamine linkage | Higher lipophilicity; pharmaceutical research |
| Isopropyl-(2-methoxy-ethyl)-methyl-amine | C₇H₁₇NO | 131.22 | 0.973 | Non-heterocyclic; methoxy-ethyl side chain | Industrial solvent or intermediate |
Structural and Functional Differences
- Core Heterocycle : The target compound and CID 79226359 share a dihydrobenzofuran backbone, but the latter replaces the methylamine group with a methoxyamine, increasing polarity .
- Substituent Effects : The [1-(2-methyl-...)ethyl]amine derivative () introduces a methyl group on the benzofuran ring and an ethylamine chain, enhancing lipophilicity (logP = 1.98) compared to the target compound .
- Non-Benzofuran Analogs: Isopropyl-(2-methoxy-ethyl)-methyl-amine () lacks the heterocyclic core, resulting in lower molecular weight (131.22 g/mol) and distinct applications as a solvent or intermediate .
Physicochemical Properties
- logP Trends : Methyl and ethyl substitutions (e.g., in ) correlate with higher logP values, suggesting greater membrane permeability. Methoxy groups (CID 79226359) likely reduce logP but improve water solubility .
- Thermodynamic Data : While the target compound lacks published melting/boiling points, analogs like Isopropyl-(2-methoxy-ethyl)-methyl-amine have well-characterized properties (e.g., boiling point = 393.98 K) .
Preparation Methods
Synthesis of the 2,3-Dihydrobenzofuran Core
The benzofuran core is typically synthesized starting from appropriately substituted phenols. A common approach involves:
- Ether formation: Coupling phenols with 3-bromo-2-methylpropene in the presence of potassium carbonate (K2CO3) in a solvent such as methyl ethyl ketone to form allyl ethers.
- Palladium-catalyzed tandem cyclization/Suzuki-coupling: The allyl ethers undergo palladium-catalyzed cyclization to form the benzofuran ring system. This step can be combined with Suzuki coupling to introduce further substituents on the benzofuran ring.
After cyclization, the benzofuran intermediates are often saponified (hydrolyzed) using sodium hydroxide to yield carboxylic acids, which serve as key intermediates for further functionalization.
Introduction of the Methylamine Group
The methylamine moiety is introduced by coupling the benzofuran intermediate with methylamine or its derivatives. Two main synthetic routes are reported:
Direct alkylation: Using 2-iodomethyl-2,3-dihydrobenzofuran intermediates (e.g., compounds labeled as 4a–h), alkylation with methylamine or substituted piperazines in the presence of potassium carbonate in tetrahydrofuran (THF) at elevated temperatures (around 70°C) for 18–24 hours. This reaction forms the corresponding benzofuran-methylamine derivatives.
Amide coupling: For benzofuran carboxylic acids, coupling with methylamine can be achieved using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like DiPEA (N,N-diisopropylethylamine) to form amides, which can be subsequently reduced to amines if necessary.
Conversion to Hydrochloride Salt
The free amine obtained from the above steps is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), typically in an aqueous medium. The process involves:
- Dissolving the free amine in a suitable solvent.
- Adding HCl solution to adjust the pH to acidic conditions (pH < 2).
- Isolation of the hydrochloride salt by filtration or crystallization.
This step improves the compound’s stability, solubility, and handling properties.
Purification and Characterization
Purification: The crude products are purified by extraction, washing, drying over anhydrous sodium sulfate (Na2SO4), filtration, and solvent removal under reduced pressure. Column chromatography on silica gel using dichloromethane:methanol mixtures (typically 8:1) as eluents is commonly employed to obtain pure compounds.
Characterization: The purified compounds are characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra recorded in CDCl3, with chemical shifts reported in ppm.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and low-resolution mass spectrometry (LRMS) confirm molecular weights.
- Melting Point (mp): Determined for solid samples.
- Purity Assessment: High-performance liquid chromatography (HPLC) ensures purity >95% for biological assays.
Summary Table of Typical Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Ether formation | Phenol, 3-bromo-2-methylpropene, K2CO3 | Methyl ethyl ketone | Reflux | Several hours | Formation of allyl ether |
| Palladium-catalyzed cyclization/Suzuki coupling | Pd catalyst, boronic acid derivatives | Various | 50–80°C | Hours | Benzofuran ring formation |
| Saponification | NaOH | Aqueous | Room temp | 1–3 hours | Conversion to carboxylic acid |
| Alkylation with methylamine | 2-iodomethyl-2,3-dihydrobenzofuran, methylamine, K2CO3 | THF | 70°C | 18–24 hours | Formation of benzofuran-methylamine |
| Hydrochloride salt formation | HCl (aqueous) | Water | Room temp | Minutes to hours | Salt formation for stability |
| Purification | Silica gel chromatography | DCM:MeOH (8:1) | Ambient | Variable | Isolation of pure product |
Research Findings and Notes
The palladium-catalyzed tandem cyclization/Suzuki-coupling is a key step enabling structural diversity on the benzofuran scaffold, which can influence biological activity.
Alkylation reactions with methylamine derivatives proceed efficiently under mild basic conditions (K2CO3) and moderate heating, yielding high purity products suitable for pharmacological evaluation.
The hydrochloride salt form enhances compound stability and bioavailability, which is critical for subsequent biological testing and potential therapeutic applications.
Spectral data from NMR and MS confirm the integrity of the synthesized compounds, ensuring reproducibility and reliability in research contexts.
This detailed synthesis route for (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride is supported by diverse research sources emphasizing palladium-catalyzed cyclization, alkylation chemistry, and salt formation techniques, providing a robust framework for laboratory preparation and further medicinal chemistry development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Alkylation : Reacting dihydrobenzofuran derivatives with methylamine precursors under controlled pH and temperature.
- Reductive Amination : Using reducing agents like sodium cyanoborohydride (NaBH3CN) in methanol or ethanol to form the amine intermediate.
- Salt Formation : Treating the free base with stoichiometric HCl in anhydrous conditions, followed by crystallization in polar solvents (e.g., ethanol or acetone) .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Confirm the benzofuran backbone and methylamine substitution using H NMR (e.g., aromatic protons at δ 6.5–7.5 ppm, methylene protons at δ 3.0–4.0 ppm) and C NMR .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (expected [M+H] for CHNOCl ≈ 200.1 Da).
- HPLC-Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates.
- Waste Disposal : Segregate organic and acidic waste; neutralize residual HCl with sodium bicarbonate before disposal .
- Emergency Measures : Maintain spill kits with inert adsorbents (e.g., vermiculite) and ensure eyewash stations are accessible .
Advanced Research Questions
Q. How can researchers optimize the yield of the hydrochloride salt during crystallization?
- Methodological Answer :
- Solvent Selection : Use ethanol or acetone for high solubility of the free base and low solubility of the salt.
- Temperature Control : Gradual cooling (from 50°C to 4°C) promotes crystal nucleation.
- pH Adjustment : Maintain pH 1–2 during HCl addition to ensure complete protonation .
- Data Table :
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 85 | 99 |
| Acetone | 78 | 97 |
| Water | 62 | 90 |
Q. How to resolve contradictions in H NMR data for diastereomeric impurities?
- Methodological Answer :
- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol to separate enantiomers.
- Variable Temperature (VT) NMR : Analyze splitting patterns at elevated temperatures (e.g., 40°C) to distinguish dynamic vs. static stereochemistry .
- X-ray Crystallography : Resolve ambiguous proton environments by determining crystal structures of purified salts .
Q. What mechanisms underlie the compound’s interaction with biological targets (e.g., receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to serotonin or dopamine receptors.
- In Vitro Assays : Conduct competitive binding studies with radiolabeled ligands (e.g., H-ketanserin for 5-HT receptors).
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed LC-MS data?
- Methodological Answer :
- Ionization Interference : Check for adduct formation (e.g., [M+Na]) or matrix effects using post-column infusion.
- Degradation Analysis : Perform stability studies under stress conditions (heat, light, humidity) to identify degradation products .
- Cross-Validation : Compare results with alternative techniques like GC-MS or MALDI-TOF .
Methodological Best Practices
Q. What strategies improve reproducibility in scaled-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, stoichiometry) using factorial design .
- Batch Records : Document deviations (e.g., solvent lot variations) and their impact on yield/purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
